7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Overview
Description
The compound “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” appears to be a derivative of the pyrido[2,3-b]pyrazin-2(1H)-one class of compounds1. However, specific information about this exact compound is not readily available.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one”, there are methods available for the synthesis of related 1H-pyrazolo[3,4-b]pyridine derivatives2. These methods are systematized according to the method to assemble the pyrazolopyridine system2.
Molecular Structure Analysis
The molecular structure of “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is not readily available. However, related compounds such as “6-(Dimethylamino)-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-5-ium” have been studied1.Chemical Reactions Analysis
Specific chemical reactions involving “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are not readily available.Scientific Research Applications
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Synthesis of Pyrido[2,3-b]pyrazine Derivatives
- Field : Chemistry
- Application : This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to pyrazolo[3,4-b]pyridine derivatives .
- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of these synthetic methods are considered .
-
Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
- Field : Biochemistry
- Application : This research involves the synthesis of novel pyrido[2,3-b]pyrazin based heterocyclic compounds .
- Methods : The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
- Results : The research revealed that these compounds have remarkable contributions towards nonlinear optical (NLO) technological applications .
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Pyrido[2,3-b]pyrazine-based Full-color Fluorescent Materials
- Field : Material Science
- Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for full-color emitting material system .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The research resulted in high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system .
-
Anti-Cancer Agents
- Field : Medicinal Chemistry
- Application : This research involves the design, synthesis, and biological activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity .
- Methods : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
-
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Field : Chemistry
- Application : This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of these synthetic methods are considered .
-
Full-Color Fluorescent Materials
- Field : Material Science
- Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for full-color emitting material system .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The research resulted in high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system .
-
Anti-Cancer Agents
- Field : Medicinal Chemistry
- Application : This research involves the design, synthesis, and biological activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity .
- Methods : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
-
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Field : Chemistry
- Application : This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of these synthetic methods are considered .
-
Full-Color Fluorescent Materials
- Field : Material Science
- Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for full-color emitting material system .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The research resulted in high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system .
Safety And Hazards
Information on the safety and hazards of “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is not readily available.
Future Directions
The future directions of research on “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are not readily available. However, related compounds have shown promise in the treatment of cancer, neurodegenerative disorders, and metabolic disorders3.
properties
IUPAC Name |
7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPIYCJJPAFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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